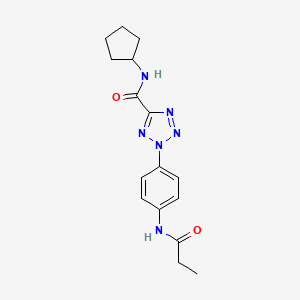
(5-Fluoro-3-fenil-1-benzofuran-2-il)metanamina; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2260936-19-2 . It has a molecular weight of 201.63 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride” is 1S/C9H8FNO.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 201.63 .Mecanismo De Acción
The mechanism of action of (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride is not fully understood. However, it is believed to act as a selective serotonin-releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA). This compound is thought to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to reduce inflammation and oxidative stress in the brain. In addition, this compound has been found to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride in lab experiments is its potential therapeutic applications. This compound has been shown to have several pharmacological effects, which may make it useful in the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the research on (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative disorders. Further studies are also needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride involves the reaction of 2-(2-aminopropyl)benofuran with hydrochloric acid and 5-fluorobenzofuran. Several methods have been reported in the literature for the synthesis of this compound, including the use of different reagents and catalysts.
Aplicaciones Científicas De Investigación
- Aplicaciones:
- Enfermedades de la piel: Compuestos como el psoraleno, el 8-metoxipsoraleno y la angelicina (relacionados con el benzofurano) se han utilizado en el tratamiento de enfermedades de la piel como el cáncer y la psoriasis .
- Actividad antibacteriana: Los derivados del benzofurano con sustituyentes halógenos, nitro e hidroxilo han mostrado una potente actividad antibacteriana .
- Relaciones estructura-actividad (SAR): Los investigadores están explorando patrones de sustitución alrededor del núcleo del benzofurano para optimizar las propiedades antimicrobianas .
Potencial anticancerígeno
Los compuestos de benzofurano también han mostrado promesa en la terapia del cáncer:
- Compuesto 36: EN300-6730701 (Compuesto 36) exhibe efectos significativos de inhibición del crecimiento celular en varias líneas celulares de cáncer, incluyendo leucemia, cáncer de pulmón, cáncer de colon, cáncer del sistema nervioso central, melanoma y cáncer de ovario .
Orientación de vías de señalización
Los derivados del benzofurano pueden modular vías celulares específicas:
- Vía de señalización AKT: MCC1019, un derivado del benzofurano, inactiva la vía de señalización de la quinasa serina-treonina (AKT), lo que lleva a una catástrofe mitótica e inhibición de la replicación de las células cancerosas .
Desarrollos recientes
La investigación en curso continúa explorando el potencial terapéutico de los compuestos basados en benzofurano. Estudios recientes destacan tanto benzofuranos bioactivos naturales como sintéticos .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propiedades
IUPAC Name |
(5-fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO.ClH/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10;/h1-8H,9,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNVHJZHYYTEQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)
![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)




![ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393003.png)

![1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2393007.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2393008.png)
![6-(1H-pyrazol-1-yl)-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2393009.png)
![2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2393010.png)
![{[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2393011.png)
![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)
